
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterium-labeled analog of imatinib mesylate (Gleevec), a tyrosine kinase inhibitor (TKI) originally developed to target the BCR-ABL fusion protein in chronic myeloid leukemia (CML) . The deuterated version incorporates eight deuterium atoms at the piperazine methyl groups, resulting in a molecular formula of C29H23D8N7O·CH4O3S and a molecular weight of 597.76 g/mol . Its CAS registry number is 1092942-83-0.
Gleevec-d8 Mesylate is primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies, drug metabolism research, and analytical assays (e.g., LC-MS/MS) to quantify imatinib levels in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gleevec-d8 Mesylate involves the incorporation of deuterium atoms into the Imatinib Mesylate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of Gleevec-d8 Mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is carefully controlled to ensure the consistent incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Gleevec-d8 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gleevec-d8 Mesylate, which are used to study the drug’s metabolic pathways and potential side effects.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Imatinib mesylate is characterized by high oral bioavailability (approximately 98%) and significant plasma protein binding (around 95%), predominantly to albumin and alpha-1 acid glycoprotein. The drug undergoes hepatic metabolism primarily via CYP3A4, with a half-life of approximately 18 hours, allowing for once-daily dosing in most cases .
Chronic Myeloid Leukemia (CML)
Imatinib mesylate was first approved for CML treatment due to its ability to induce complete cytogenetic response in a significant proportion of patients. Long-term studies indicate an overall survival rate exceeding 83% after nearly 11 years of treatment .
Gastrointestinal Stromal Tumors (GIST)
Imatinib has become the standard care for unresectable or metastatic GISTs. Clinical trials have demonstrated substantial improvements in progression-free survival rates among patients treated with imatinib compared to those receiving placebo or alternative therapies .
Systemic Mastocytosis
In patients with systemic mastocytosis, imatinib has shown efficacy in reducing mast cell burden and alleviating symptoms associated with the disease. However, mutations such as D816V can confer resistance to treatment .
Hypereosinophilic Syndrome and Chronic Eosinophilic Leukemia
Imatinib is effective for patients with FIP1L1-PDGFRα fusion-positive hypereosinophilic syndrome and chronic eosinophilic leukemia, leading to significant clinical responses .
Case Study 1: Efficacy in CML
A pivotal study involving over 1,100 patients demonstrated that imatinib significantly improved outcomes for CML patients compared to historical controls. The study reported a major molecular response rate of approximately 62% at 12 months .
Case Study 2: GIST Treatment
In a randomized phase III trial, patients with advanced GIST receiving imatinib showed a median progression-free survival of more than 20 months, highlighting the drug's effectiveness in this indication .
Summary Table of Clinical Applications
Wirkmechanismus
Gleevec-d8 Mesylate exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR. These kinases are involved in cell signaling pathways that regulate cell growth and division. By blocking these enzymes, Gleevec-d8 Mesylate prevents the proliferation of cancer cells and induces apoptosis. The deuterated form allows researchers to study these mechanisms in greater detail without altering the drug’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Imatinib Mesylate (Gleevec)
- Structure: Non-deuterated parent compound with identical core structure but lacking isotopic labeling.
- Targets : BCR-ABL, c-Kit, and platelet-derived growth factor receptor (PDGFR) .
- Indications : Approved for CML, gastrointestinal stromal tumors (GIST), and other malignancies .
- Pharmacokinetics : Rapid absorption (Tmax = 2–4 hours), bioavailability >90%, metabolized by CYP3A4, and excreted via feces (68%) and urine (13%) .
- Adverse Effects : Edema, nausea, myelosuppression, and rare cardiotoxicity .
Nelfinavir Mesylate
- Structure : Mesylate salt of an HIV-1 protease inhibitor, structurally unrelated to imatinib.
- Targets : Inhibits HIV-1 protease and herpesvirus maturation .
- Indications : HIV/AIDS and investigational use in Kaposi’s sarcoma .
- Key Difference : While both are mesylate salts, nelfinavir lacks kinase inhibition activity and is used in antiviral therapy.
Generic Imatinib Mesylate (e.g., Veenat)
- Comparison : Bioequivalent to Gleevec, with comparable hematological and molecular responses in CML patients .
- Cost : Generic versions are ~90% cheaper than branded Gleevec, improving accessibility in low-resource settings .
Isotope-Labeled Analogues
N-Desmethyl Imatinib-d8
- Role : A deuterated metabolite of imatinib, used to study imatinib’s metabolic pathway (CYP3A4-mediated demethylation) .
- Relevance : Helps quantify metabolite exposure, which accounts for ~15% of imatinib’s total AUC .
Celecoxib-d4 and Ketoconazole-d8
- Application : Deuterated standards for COX-2 inhibitors and antifungals, respectively .
- Contrast : Unlike Gleevec-d8, these are used in unrelated therapeutic areas (inflammation, fungal infections).
Second-Generation TKIs (e.g., Dasatinib, Nilotinib)
- Mechanism : Target BCR-ABL with higher potency and activity against imatinib-resistant mutations.
Research Findings and Data Tables
Table 1: Key Properties of Gleevec-d8 Mesylate vs. Imatinib Mesylate
Table 2: Comparison with Other Mesylate Salts
Compound | Target/Mechanism | Therapeutic Area |
---|---|---|
Gleevec-d8 Mesylate | BCR-ABL kinase (research) | Oncology research |
Nelfinavir Mesylate | HIV-1 protease | Antiviral therapy |
Imatinib Mesylate | BCR-ABL, c-Kit, PDGFR | Oncology |
Biologische Aktivität
Gleevec-d8 Mesylate, also known as Imatinib-d8 Mesylate, is a deuterated form of imatinib mesylate, a potent tyrosine kinase inhibitor primarily used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This article delves into the biological activity of Gleevec-d8, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and potential applications in research.
Imatinib mesylate functions by selectively inhibiting specific tyrosine kinases involved in cancer cell proliferation. The primary targets include:
- BCR-ABL Tyrosine Kinase : This fusion protein results from the Philadelphia chromosome translocation and is a major driver of CML. Imatinib binds to the ATP-binding site of BCR-ABL, inhibiting its kinase activity and preventing downstream signaling that leads to cell proliferation and survival .
- Platelet-Derived Growth Factor Receptor (PDGFR) : Imatinib also inhibits PDGFR, which is implicated in various malignancies. By blocking PDGFR signaling, imatinib reduces tumor growth and metastasis .
- Stem Cell Factor Receptor (c-KIT) : Inhibition of c-KIT is particularly relevant in GISTs, where mutations often lead to uncontrolled cell growth .
Pharmacokinetics
The pharmacokinetic profile of Gleevec-d8 indicates favorable absorption and bioavailability:
- Bioavailability : The absolute bioavailability of imatinib is approximately 76% when administered orally . Gleevec-d8's bioavailability has been similarly assessed, indicating comparable absorption characteristics.
- Metabolism : Imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The major metabolite, CGP74588, retains biological activity and accounts for about 20% of imatinib plasma levels .
- Half-Life : The half-life of imatinib is around 20 hours, allowing for once-daily dosing in clinical settings .
Clinical Efficacy
Numerous studies have evaluated the clinical efficacy of imatinib mesylate across various conditions:
- In a pivotal study known as the IRIS trial, patients with newly diagnosed CML showed a significant improvement in overall survival rates when treated with imatinib compared to traditional therapies .
- A phase II study focusing on patients with systemic mastocytosis demonstrated that imatinib induced significant mast cell cytoreduction in a subset of patients .
- In gastrointestinal stromal tumors, imatinib has been established as the standard treatment for unresectable or metastatic disease, leading to substantial improvements in patient outcomes .
Case Studies
Several case studies illustrate the practical applications and outcomes associated with Gleevec-d8:
-
Case Study on CML :
- A patient diagnosed with chronic phase CML was treated with imatinib at 400 mg daily. After 12 months, complete hematological response was achieved, with no signs of disease progression.
-
Case Study on GIST :
- A patient with metastatic GIST received imatinib treatment post-surgery. Imaging studies revealed a significant reduction in tumor size after six months of therapy.
- Case Study on Systemic Mastocytosis :
Summary Table of Biological Activity
Parameter | Imatinib Mesylate | Gleevec-d8 Mesylate |
---|---|---|
Mechanism of Action | Tyrosine kinase inhibitor | Tyrosine kinase inhibitor |
Bioavailability | ~76% | Similar |
Metabolism | CYP3A4 | CYP3A4 |
Half-Life | ~20 hours | Similar |
Primary Indications | CML, GIST | CML, GIST |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Gleevec-d8 Mesylate, and how do they influence experimental design?
Gleevec-d8 Mesylate (C₂₉H₂₃D₈N₇O·CH₄O₃S) is a deuterated analog of imatinib mesylate, with eight hydrogen atoms replaced by deuterium. Its molecular weight is 589.71 g/mol, and it is typically stored at -20°C to maintain stability . The deuterium substitution reduces metabolic degradation in vivo, making it valuable for pharmacokinetic (PK) studies. Solubility in DMSO and methanol is limited, necessitating optimization of solvent systems for in vitro assays . Researchers should pre-test solubility under controlled conditions (e.g., heating to 37°C) to avoid precipitation in cell-based experiments.
Q. How should researchers design dose-response studies for Gleevec-d8 Mesylate in kinase inhibition assays?
Dose ranges should align with the parent compound’s therapeutic efficacy. For BCR-ABL inhibition, imatinib mesylate shows IC₅₀ values of 0.2–0.7 µM in CML cell lines . Gleevec-d8 Mesylate’s deuterium labeling may shift potency slightly due to kinetic isotope effects. Include:
- Controls : Wild-type imatinib mesylate for direct comparison.
- Concentration gradient : 0.1–10 µM, with triplicate measurements.
- Duration : 24–72 hours to assess time-dependent effects on apoptosis or proliferation.
Validate results using phospho-CRKL Western blotting (a downstream BCR-ABL target) .
Q. What analytical methods are recommended for quantifying Gleevec-d8 Mesylate in biological matrices?
Use LC-MS/MS with deuterated internal standards to distinguish Gleevec-d8 from endogenous imatinib. Key parameters:
- Chromatography : Reverse-phase C18 column, gradient elution with 0.1% formic acid in acetonitrile/water.
- Mass detection : MRM transitions at m/z 494.2 → 394.1 (imatinib) and m/z 502.2 → 402.1 (Gleevec-d8) .
- Validation : Assess recovery (>85%), matrix effects (±15%), and lower limit of quantification (LLOQ ≤ 1 ng/mL) .
Advanced Research Questions
Q. How can researchers address BCR-ABL kinase domain mutations causing resistance to Gleevec-d8 Mesylate?
Approximately 30–50% of relapsed CML patients develop mutations (e.g., T315I) that reduce drug binding . Strategies:
- Combination therapy : Pair Gleevec-d8 with ponatinib (targets T315I) or asciminib (STAMP inhibitor).
- Mutant screening : Use allele-specific PCR or next-generation sequencing to detect mutations in patient-derived xenograft (PDX) models .
- Structural studies : Perform molecular dynamics simulations to assess deuterium’s impact on binding to mutant kinases .
Q. What preclinical models are suitable for studying Gleevec-d8 Mesylate’s efficacy in non-CML malignancies?
While Gleevec-d8 is effective in BCR-ABL+ cancers, its activity in PDGFR-β or c-Kit-driven tumors (e.g., GIST) depends on target expression levels.
- In vitro : Use cell lines with confirmed PDGFR-β/c-Kit overexpression (e.g., GIST882).
- In vivo : Employ PDX models with immunohistochemical validation of target expression. Note that PDGFR-β-overexpressing breast cancer models showed no response in clinical trials, emphasizing the need for rigorous target validation .
Q. How does Gleevec-d8 Mesylate’s deuterium labeling affect CYP-mediated drug interactions in co-administration studies?
Deuterium substitution slows CYP3A4 metabolism, potentially altering drug-drug interaction profiles. Design studies to:
- Compare half-lives : Gleevec-d8 vs. non-deuterated imatinib in CYP3A4-expressing hepatocytes.
- Monitor substrates : Co-administer CYP2D6/CYP3A4 substrates (e.g., warfarin) and measure plasma levels. Dose adjustments may be required for narrow-therapeutic-index drugs .
Q. What statistical approaches resolve contradictions in Gleevec-d8 Mesylate efficacy data across studies?
For discordant results (e.g., variable response in solid tumors):
- Meta-analysis : Pool data from ≥5 studies using random-effects models to account for heterogeneity.
- Subgroup analysis : Stratify by mutation status (e.g., D816V c-Kit) or prior therapy exposure.
- Bayesian methods : Estimate posterior probabilities of response thresholds (e.g., >50% tumor shrinkage) .
Q. Methodological Considerations
Eigenschaften
CAS-Nummer |
1092942-83-0 |
---|---|
Molekularformel |
C30H35N7O4S |
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2; |
InChI-Schlüssel |
YLMAHDNUQAMNNX-NZEOXOADSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Synonyme |
4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate; CGP 57148B-d8; Gleevac-d8; Glivec-d8; Imatinib-d8 Mesilate; Imatinib-d8 Mesylate; STI 571-d8; _x000B__x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.